Ocular Surface Toxicity: PQ-1 at 0.5% Is Significantly Less Damaging than Benzalkonium Chloride (BAK) at 0.5% in a Rat Model
In a direct head-to-head in vivo rat study, eyes instilled twice daily for 11 days with 0.5% PQ-1 showed no statistically significant differences from the balanced salt solution (BSS) control in tear production, slit-lamp examination, fluorescein staining, or histology, whereas 0.5% BAK consistently and dramatically altered the corneoconjunctival surface across all of these endpoints and also significantly decreased tear production [1]. This demonstrates that PQ-1 at a concentration 500 times higher than its typical use concentration (0.001%) remains substantially better tolerated than an equivalent high concentration of BAK.
| Evidence Dimension | In vivo ocular surface toxicity (rat model, 11-day instillation) |
|---|---|
| Target Compound Data | 0.5% PQ-1: No significant difference from BSS control in tear production, slit-lamp, fluorescein, or histology (only goblet cell density reduced vs control) |
| Comparator Or Baseline | 0.5% BAK: Significantly altered corneoconjunctival surface in all tests; significantly decreased tear production vs control; 0.1% BAK also showed detectable damage |
| Quantified Difference | 0.5% PQ-1 was 'much less toxic' than 0.5% BAK (qualitative statement supported by multiple non-significant vs significant statistical comparisons); 0.5% BAK decreased tear production significantly, PQ-1 did not |
| Conditions | In vivo rat model; 30 eyes of 15 male Lewis rats; twice-daily instillation for 11 days; endpoints: slit-lamp, fluorescein, red phenol tear test, impression cytology, in vivo confocal microscopy, histology, immunohistochemistry |
Why This Matters
For chronic-use ophthalmic formulations (e.g., glaucoma therapy), selecting a preservative with demonstrated lower in vivo ocular surface toxicity at supra-physiological concentrations directly impacts long-term patient tolerability and adherence.
- [1] Labbé A, Pauly A, Liang H, et al. Comparison of Toxicological Profiles of Benzalkonium Chloride and Polyquaternium-1: An Experimental Study. J Ocul Pharmacol Ther. 2006;22(4):267-278. doi:10.1089/jop.2006.22.267 View Source
